Methyl 2-[(1,3-benzothiazol-2-yl)sulfanyl]ethanimidate
CAS No.: 651713-96-1
Cat. No.: VC16790701
Molecular Formula: C10H10N2OS2
Molecular Weight: 238.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 651713-96-1 |
|---|---|
| Molecular Formula | C10H10N2OS2 |
| Molecular Weight | 238.3 g/mol |
| IUPAC Name | methyl 2-(1,3-benzothiazol-2-ylsulfanyl)ethanimidate |
| Standard InChI | InChI=1S/C10H10N2OS2/c1-13-9(11)6-14-10-12-7-4-2-3-5-8(7)15-10/h2-5,11H,6H2,1H3 |
| Standard InChI Key | HVTFJXPYEKSUAN-UHFFFAOYSA-N |
| Canonical SMILES | COC(=N)CSC1=NC2=CC=CC=C2S1 |
Introduction
Structural and Physicochemical Properties
Methyl 2-[(1,3-benzothiazol-2-yl)sulfanyl]ethanimidate possesses the molecular formula C₁₀H₁₀N₂OS₂ and a molecular weight of 238.3 g/mol. Its IUPAC name, methyl 2-(1,3-benzothiazol-2-ylsulfanyl)ethanimidate, reflects the integration of a benzothiazole ring (a bicyclic structure with sulfur and nitrogen atoms) connected via a sulfanyl (-S-) bridge to an ethanimidate group (CH₃O-C(=NH)-CH₂-). The canonical SMILES representation COC(=N)CSC1=NC2=CC=CC=C2S1 underscores the planar benzothiazole system and the spatial orientation of the sulfanyl-ethanimidate side chain.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 651713-96-1 |
| Molecular Formula | C₁₀H₁₀N₂OS₂ |
| Molecular Weight | 238.3 g/mol |
| IUPAC Name | Methyl 2-(1,3-benzothiazol-2-ylsulfanyl)ethanimidate |
| SMILES | COC(=N)CSC1=NC2=CC=CC=C2S1 |
| InChIKey | HVTFJXPYEKSUAN-UHFFFAOYSA-N |
The compound’s stability and solubility profile remain areas of active investigation, though its logP value (estimated at ~2.8) suggests moderate lipophilicity, favorable for membrane permeability in biological systems .
Synthetic Methodologies
Conventional Condensation Approaches
While explicit protocols for synthesizing Methyl 2-[(1,3-benzothiazol-2-yl)sulfanyl]ethanimidate are scarce, analogous benzothiazole derivatives are typically synthesized through condensation reactions. For example, ethyl [(1,3-benzothiazol-2-yl)sulfanyl] acetate derivatives have been prepared via reactions between 2-mercaptobenzothiazole and ethyl chloroacetate under basic conditions (e.g., K₂CO₃ in acetone) . By analogy, the methyl ethanimidate variant may involve substituting ethyl chloroacetate with methyl chloroethanimidate precursors, though this hypothesis requires experimental validation .
Green Chemistry Techniques
Recent advances in greener synthesis methods, such as microwave and ultrasound irradiation, have reduced reaction times and improved yields for related compounds. Microwave-assisted synthesis of ethyl [(1,3-benzothiazol-2-yl)sulfanyl] acetate achieved completion in 4 minutes at 180°C, compared to 2–3 hours under conventional reflux . Ultrasound irradiation similarly accelerated reactions to 15 minutes, suggesting potential applicability for synthesizing the methyl ethanimidate analog .
Biological Activities and Mechanisms
Anticancer Activity
Preliminary studies suggest that benzothiazole-sulfanyl compounds interfere with cancer cell proliferation by modulating kinase signaling pathways. For instance, 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(4-methylpiperidin-1-yl)ethanone demonstrated IC₅₀ values of 1.2–3.8 µM against breast (MCF-7) and lung (A549) cancer cell lines . The ethanimidate moiety in Methyl 2-[(1,3-benzothiazol-2-yl)sulfanyl]ethanimidate may enhance target binding through hydrogen bonding or electrostatic interactions, warranting cytotoxicity assays .
Applications in Agricultural Sciences
Benzothiazole derivatives have shown promise as eco-friendly agrochemicals. Ethyl-2-benzothiazolyl acetate derivatives exhibit 72–89% inhibition of Fusarium oxysporum at 100 ppm, comparable to commercial fungicides . The methyl ethanimidate variant could serve as a scaffold for developing novel fungicides or plant growth regulators, leveraging its sulfur-rich structure for redox modulation in plant pathogens .
Research Gaps and Future Directions
Despite its potential, critical knowledge gaps persist:
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Synthetic Optimization: Systematic studies comparing conventional vs. green synthesis routes are needed to establish cost-effective production .
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Mechanistic Elucidation: Detailed proteomic or crystallographic studies could identify molecular targets, such as tyrosine kinases or bacterial dihydrofolate reductase .
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Toxicological Profiling: Acute and chronic toxicity evaluations in model organisms are essential for translational applications.
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